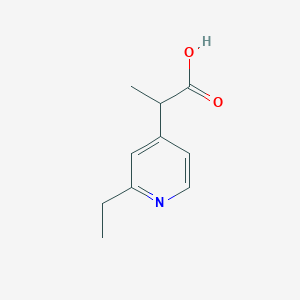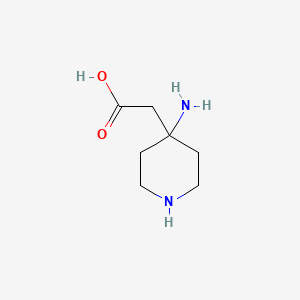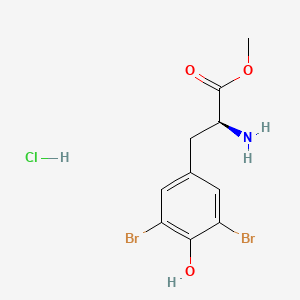
2-(2-Ethylpyridin-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethylpyridin-4-yl)propanoic acid is an organic compound with the molecular formula C10H13NO2. It belongs to the class of pyridine derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by a pyridine ring substituted with an ethyl group at the 2-position and a propanoic acid group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethylpyridin-4-yl)propanoic acid typically involves the reaction of 2-ethylpyridine with a suitable propanoic acid derivative. One common method is the alkylation of 2-ethylpyridine with a propanoic acid halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes. For example, the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to achieve high yields and selectivity. These methods often utilize boronic acid derivatives and palladium catalysts under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Ethylpyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(2-carboxypyridin-4-yl)propanoic acid.
Reduction: Formation of 2-(2-ethylpiperidin-4-yl)propanoic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(2-Ethylpyridin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Mécanisme D'action
The mechanism of action of 2-(2-Ethylpyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the propanoic acid group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 2-(2-Methylpyridin-4-yl)propanoic acid
- 2-(2-Propylpyridin-4-yl)propanoic acid
- 2-(2-Isopropylpyridin-4-yl)propanoic acid
Comparison: 2-(2-Ethylpyridin-4-yl)propanoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl and propyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
2-(2-ethylpyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-3-9-6-8(4-5-11-9)7(2)10(12)13/h4-7H,3H2,1-2H3,(H,12,13) |
Clé InChI |
YYNMTNYLSCQGKO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=CC(=C1)C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13080397.png)






![1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13080433.png)



